molecular formula C9H9ClF2O B2788186 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene CAS No. 1178363-01-3

1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene

Cat. No.: B2788186
CAS No.: 1178363-01-3
M. Wt: 206.62
InChI Key: RUCIQOFAYHKTGG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 2,2-difluoroethoxy group

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which is then functionalized to introduce the chloromethyl and 2,2-difluoroethoxy groups.

    Reaction Conditions: The chloromethylation of benzene can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride

    Industrial Production: Industrial production methods may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an aminomethyl derivative.

Scientific Research Applications

1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.

    Industry: It is used in the production of materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the 2,2-difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene can be compared with similar compounds such as:

    1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.

    1-(Bromomethyl)-2-(2,2-difluoroethoxy)benzene: The bromomethyl group can provide different reactivity compared to the chloromethyl group, potentially leading to different applications.

    This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(chloromethyl)-2-(2,2-difluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCIQOFAYHKTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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